APhos (aromatic amide-derived phosphanes) has emerged as a promising class of ligands in scientific research, particularly for their application in Suzuki-Miyaura cross-coupling reactions []. This reaction is a fundamental tool in organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides []. The role of the ligand in this reaction is crucial, as it helps activate the palladium catalyst and control its reactivity.
A study by Dai et al. (2008) explored the potential of APhos ligands by constructing a focused library with varying structural elements []. Their goal was to optimize the ligand's structure for enhanced catalytic efficiency. The researchers employed a unique self-assisted molecular editing process to synthesize and screen the APhos library []. Their findings demonstrated that APhos ligands can effectively promote Suzuki-Miyaura coupling reactions at room temperature under mildly basic conditions []. This achievement represents a significant advancement, as traditional Suzuki-Miyaura reactions often require harsher reaction conditions.
Another area of scientific research involving APhos focuses on the development of air-stable ligands. Air-stability is a desirable property for catalysts as it simplifies handling and storage. In 2005, Dai and Zhang reported the successful development of air-stable amide-derived phosphine (Aphos) ligands based on simple N,N-dialkyl aryl amide scaffolds []. These ligands offer a viable alternative to traditional phosphine ligands, which are often air-sensitive and require inert atmosphere handling.
Corrosive;Irritant